molecular formula C19H22ClN3O2S B2869167 1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034373-22-1

1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2869167
CAS No.: 2034373-22-1
M. Wt: 391.91
InChI Key: QGAMKVACUZUZEC-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a 3-chlorobenzyl-substituted piperidine moiety. Its synthesis likely involves multi-step functionalization, such as coupling reactions between piperidine derivatives and halogenated benzothiadiazole precursors, followed by oxidation to stabilize the sulfone group (1,1-dioxide) .

Properties

IUPAC Name

3-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-21-18-7-2-3-8-19(18)23(26(21,24)25)17-9-11-22(12-10-17)14-15-5-4-6-16(20)13-15/h2-8,13,17H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAMKVACUZUZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide belongs to the class of thiadiazole derivatives , which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Overview

The chemical structure of the compound can be described as follows:

  • Chemical Formula: C19H22ClN3O2S
  • Molecular Weight: 389.91 g/mol

This compound features a piperidine ring substituted with a chlorobenzyl group and a thiadiazole moiety, which is known for its pharmacological properties.

The biological activity of thiadiazole derivatives often involves their interaction with various molecular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: Many thiadiazoles inhibit enzymes that are crucial for cell proliferation and survival.
  • Induction of Apoptosis: Compounds in this class can trigger programmed cell death in cancer cells by disrupting mitochondrial function and activating caspases.
  • Antimicrobial Action: The structural features of thiadiazoles contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A derivative similar to the target compound exhibited an IC50 value of 0.25 μM against human leukemia cell lines (HL-60) .
  • Another study reported that compounds with a similar structure induced apoptosis in cancer cells without causing cell cycle arrest, suggesting a targeted mechanism that could minimize side effects .

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated significant antimicrobial properties:

  • Compounds tested against Staphylococcus aureus and Escherichia coli showed promising results, indicating their potential as antibacterial agents .
  • The presence of the piperidine structure enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial pathogens.

Anti-inflammatory Properties

Thiadiazoles are recognized for their anti-inflammatory effects:

  • Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerIC50 values ranging from 0.15 to 2.5 μM against various cancer cell lines. Induction of apoptosis confirmed via FACS analysis.
AntimicrobialSignificant antibacterial activity against gram-positive and gram-negative bacteria, including E. coli and S. aureus.
Anti-inflammatoryInhibition of cytokine release in vitro; potential for treatment in inflammatory diseases observed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,5-Thiadiazole 1,1-Dioxide Family

Key structural variations among related compounds include substituent types (e.g., aromatic, alkyl, halogenated) and fused ring systems. Below is a comparative analysis:

Compound Substituents Synthesis Method Key Properties Reference
Target Compound 3-Chlorobenzyl-piperidine, methyl Multi-step coupling, oxidation (e.g., m-CPBA) High lipophilicity; potential CNS activity due to piperidine moiety
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide Phenyl Reflux in HCl or microwave-assisted NEt₃ catalysis Crystalline solid; used in optoelectronic materials
3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide Methyl, phenyl Solvent-free MPA catalysis Moderate solubility in polar solvents; explored as a radical anion precursor
Phenanthro[9,10-c][1,2,5]thiadiazole 2,2-dioxide Fused phenanthrene Ethanol reflux (12–168 hours) Fluorescent properties; applications in molecular electronics
1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-1,3,4-thiadiazole Fluorobenzoisoxazole, chlorophenyl Nucleophilic substitution, cyclization Antibacterial activity (e.g., against S. aureus); moderate hemolytic toxicity

Functional and Pharmacological Comparisons

  • Bioactivity: Piperidine-containing analogues (e.g., ’s fluorobenzoisoxazole derivatives) exhibit enhanced antibacterial activity compared to non-amine-substituted thiadiazoles. The target compound’s 3-chlorobenzyl group may further improve target affinity in bacterial membranes .
  • Synthetic Complexity : The target compound requires advanced coupling strategies (e.g., Buchwald-Hartwig amination) to integrate the piperidine and benzothiadiazole moieties, whereas simpler derivatives (e.g., diphenyl-thiadiazoles) are synthesized via one-step cyclization .

Stability and Reactivity

  • Thermal Stability : Fused aromatic systems (e.g., phenanthro-thiadiazoles) exhibit higher thermal stability (>300°C) due to extended π-conjugation, whereas the target compound’s aliphatic piperidine ring may lower decomposition thresholds .
  • Solubility : The methyl group on the thiadiazole ring enhances solubility in organic solvents (e.g., DMSO) compared to halogenated derivatives like 5-bromo-[1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline 2,2-dioxide .

Limitations and Contradictions in Literature

  • emphasizes solvent-free synthesis for scalability, but relies on dichloromethane-dependent oxidation, raising environmental concerns .
  • Antibacterial data for piperidine-thiadiazole hybrids () conflict with older studies on triazole derivatives, necessitating direct comparative assays .

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